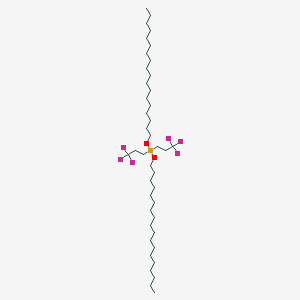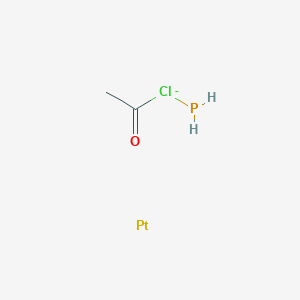
1-Phosphanylchloranuidylethanone;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phosphanylchloranuidylethanone;platinum is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity .
准备方法
The synthesis of 1-Phosphanylchloranuidylethanone;platinum typically involves the reaction of chloroplatinic acid with phosphanylchloranuidylethanone under controlled conditions. Various methods can be employed to achieve this, including:
Ethylene Glycol Reduction Method: This method involves the reduction of platinum (IV) in ethylene glycol, resulting in the formation of platinum nanoparticles.
Incipient Wetness Impregnation Technique: This technique involves the impregnation of a support material with a platinum precursor, followed by reduction to form platinum particles.
Rapid Synthesis Method: A more recent method involves heating a solution of chloroplatinic acid and sodium rhodizonate to quickly produce platinum nanoparticles.
化学反应分析
1-Phosphanylchloranuidylethanone;platinum undergoes various chemical reactions, including:
Oxidation: Platinum can react with halogens such as fluorine, chlorine, bromine, and iodine to form platinum halides.
Reduction: Platinum compounds can be reduced to form metallic platinum or lower oxidation state compounds.
Common reagents used in these reactions include halogens (F₂, Cl₂, Br₂, I₂), reducing agents (e.g., NaBH₄), and stabilizing agents. Major products formed from these reactions include various platinum halides and reduced platinum species .
科学研究应用
1-Phosphanylchloranuidylethanone;platinum has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-Phosphanylchloranuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis . Additionally, platinum compounds can modulate immune responses and enhance the efficacy of immunotherapy .
相似化合物的比较
1-Phosphanylchloranuidylethanone;platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug that forms DNA crosslinks and induces apoptosis.
Carboplatin: A less toxic derivative of cisplatin with similar anticancer properties.
Oxaliplatin: Another platinum-based anticancer drug used primarily for colorectal cancer.
The uniqueness of this compound lies in its specific ligand structure, which may confer distinct reactivity and biological activity compared to other platinum compounds.
属性
CAS 编号 |
62779-66-2 |
|---|---|
分子式 |
C2H5ClOPPt- |
分子量 |
306.57 g/mol |
IUPAC 名称 |
1-phosphanylchloranuidylethanone;platinum |
InChI |
InChI=1S/C2H5ClOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
InChI 键 |
KNMSLEJHRMTTAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[Cl-]P.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


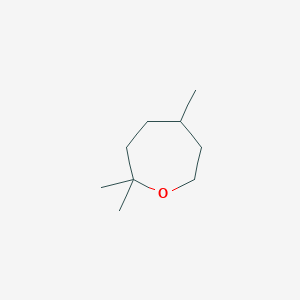

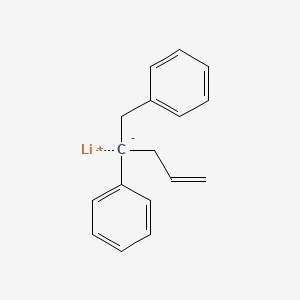
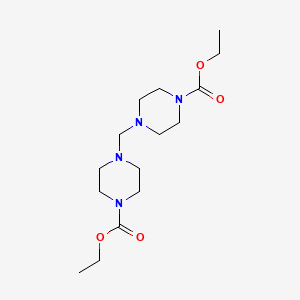
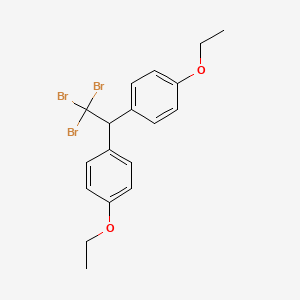
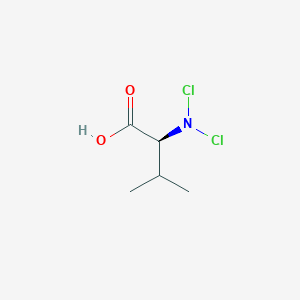
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

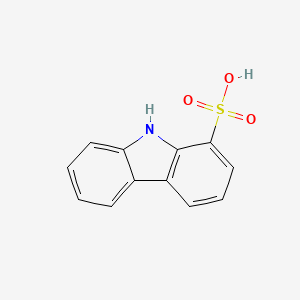
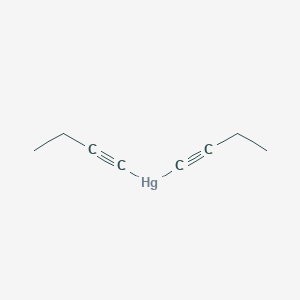
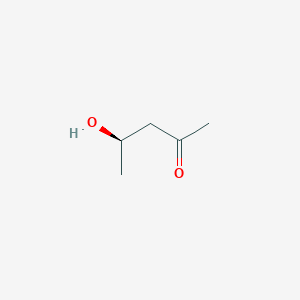

![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
